1-(3-Bromophenyl)ethanamine
Overview
Description
1-(3-Bromophenyl)ethanamine is an organic compound with the molecular formula C8H10BrN. It is a derivative of phenethylamine, where a bromine atom is substituted at the third position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)ethanamine can be synthesized through several methods. One common approach involves the bromination of phenethylamine. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields various amines or hydrocarbons.
Substitution: Results in the formation of new compounds with different functional groups.
Scientific Research Applications
1-(3-Bromophenyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)ethanamine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-Bromophenethylamine: Similar structure but differs in the position of the bromine atom.
Phenethylamine: The parent compound without the bromine substitution.
Other Halogenated Phenethylamines: Compounds with different halogen atoms (e.g., chlorine, fluorine) substituted at various positions.
Uniqueness: 1-(3-Bromophenyl)ethanamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
1-(3-Bromophenyl)ethanamine, also known as (S)-1-(3-bromophenyl)ethylamine, is an organic compound with a molecular formula of C₈H₁₀BrN. Its structure features a bromine atom attached to a phenyl group at the 3-position of an ethanamine backbone. This compound has garnered interest in pharmacology and medicinal chemistry due to its potential biological activities and interactions with various biological systems.
- Molecular Weight : Approximately 200.08 g/mol
- Log P Values : Ranges from 2.11 to 2.61, indicating significant lipophilicity and potential for membrane permeability.
- CAS Number : 74877-08-0
The presence of the bromine atom in the compound's structure is believed to influence its binding affinity and selectivity towards various biological targets, including neurotransmitter systems.
The exact mechanism of action for this compound remains largely undefined in current literature. However, it has been suggested that the compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Specific interactions with cytochrome P450 enzymes, particularly CYP1A2, have been noted, indicating potential drug-drug interactions when co-administered with other medications metabolized by this pathway.
Biological Activities
Research into the biological activities of this compound has revealed several potential applications:
- Anticonvulsant Properties : Preliminary studies suggest that derivatives of this compound may exhibit anticonvulsant activity, although further research is required to establish definitive effects.
- Neurotransmitter Interactions : The structural features of this compound imply possible interactions with neurotransmitter systems, which could lead to therapeutic applications in neuropharmacology.
- Potential Drug Development : Due to its unique chemical structure, it is being explored as a building block for more complex molecules with therapeutic potential.
Comparative Analysis with Similar Compounds
The following table summarizes key differences between this compound and structurally similar compounds:
Compound Name | CAS Number | Key Differences |
---|---|---|
(R)-1-(3-Bromophenyl)ethanamine | 176707-77-0 | Different stereochemistry; potential variations in activity |
(S)-1-(4-Bromophenyl)ethanamine | 27298-97-1 | Bromine at para position; altered biological activity |
(R)-1-(4-Bromophenyl)ethanamine | 45791-36-4 | Similar structure but different substitution pattern |
1-(3-Bromophenyl)ethylamine | 90151-46-5 | Unsubstituted nitrogen; different reactivity profile |
This comparison highlights the uniqueness of this compound in terms of its specific substitution pattern on the aromatic ring and its inhibitory effects on cytochrome P450 enzymes.
Properties
IUPAC Name |
1-(3-bromophenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBZHYLTOAGURM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938837 | |
Record name | 1-(3-Bromophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74877-08-0, 176707-77-0 | |
Record name | 3-Bromo-α-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74877-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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